molecular formula C20H26 B14490494 2,3,4,5-Tetraethyl-1,1'-biphenyl CAS No. 65775-46-4

2,3,4,5-Tetraethyl-1,1'-biphenyl

Cat. No.: B14490494
CAS No.: 65775-46-4
M. Wt: 266.4 g/mol
InChI Key: LYYLSKXZNTXVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetraethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with four ethyl groups attached to the 2, 3, 4, and 5 positions of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.

Industrial Production Methods

On an industrial scale, the production of 2,3,4,5-Tetraethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2,3,4,5-Tetraethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetraethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl groups on the benzene rings can influence the reactivity and orientation of the substituents. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

2,3,4,5-Tetraethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

    2,3,4,5-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.

    2,3,4,5-Tetrachloro-1,1’-biphenyl:

    2,3,4,5-Tetrafluoro-1,1’-biphenyl: Fluorine atoms impart unique electronic properties and reactivity.

Properties

CAS No.

65775-46-4

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,3,4-tetraethyl-5-phenylbenzene

InChI

InChI=1S/C20H26/c1-5-15-14-20(16-12-10-9-11-13-16)19(8-4)18(7-3)17(15)6-2/h9-14H,5-8H2,1-4H3

InChI Key

LYYLSKXZNTXVBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1CC)CC)CC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.